molecular formula C21H28N6O2S B12248452 1-methyl-2-(5-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-1,3-benzodiazole

1-methyl-2-(5-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-1,3-benzodiazole

Cat. No.: B12248452
M. Wt: 428.6 g/mol
InChI Key: YRRPEFHNABGBKN-UHFFFAOYSA-N
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Description

1-methyl-2-(5-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of imidazole, pyrrole, and benzodiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-(5-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-1,3-benzodiazole involves multiple steps, starting with the preparation of the imidazole and pyrrole intermediates. The key steps include:

    Formation of the Imidazole Intermediate: This involves the reaction of 1-methyl-2-(propan-2-yl)-1H-imidazole with a sulfonylating agent to introduce the sulfonyl group.

    Synthesis of the Pyrrole Intermediate: The pyrrole ring is synthesized through a cyclization reaction involving appropriate precursors.

    Coupling Reaction: The imidazole and pyrrole intermediates are then coupled under specific conditions to form the octahydropyrrolo[3,4-c]pyrrol moiety.

    Final Assembly: The benzodiazole ring is introduced through a condensation reaction with the coupled intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(5-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

1-methyl-2-(5-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-1,3-benzodiazole has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: Its complex structure may impart unique physical properties, making it useful in the development of advanced materials.

    Biological Studies: The compound can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 1-methyl-2-(5-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-2-(5-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-1,3-benzodiazole
  • 1-methyl-2-(5-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-1,3-benzoxazole
  • 1-methyl-2-(5-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-1,3-benzothiazole

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer unique biological and physical properties not found in similar compounds.

Properties

Molecular Formula

C21H28N6O2S

Molecular Weight

428.6 g/mol

IUPAC Name

1-methyl-2-[5-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]benzimidazole

InChI

InChI=1S/C21H28N6O2S/c1-14(2)20-23-19(13-24(20)3)30(28,29)27-11-15-9-26(10-16(15)12-27)21-22-17-7-5-6-8-18(17)25(21)4/h5-8,13-16H,9-12H2,1-4H3

InChI Key

YRRPEFHNABGBKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C

Origin of Product

United States

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